2-(Vinyloxy)ethyl acrylate

Descripción general

Descripción

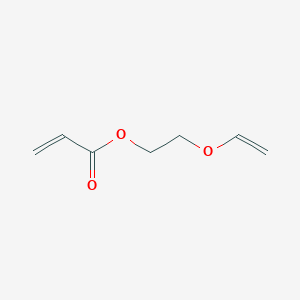

2-(Vinyloxy)ethyl acrylate is a hybrid monomer that combines both acryloyl and vinyl ether groups within a single molecule. This unique structure allows it to participate in both free radical and cationic polymerization processes. The compound is a colorless liquid with low viscosity and low odor, making it suitable for various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Vinyloxy)ethyl acrylate can be synthesized through the reaction of ethylene glycol vinyl ether with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Vinyloxy)ethyl acrylate undergoes various chemical reactions, including:

Polymerization: Both free radical and cationic polymerization due to the presence of acryloyl and vinyl ether groups.

Addition Reactions: The vinyl ether group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

Free Radical Polymerization: Initiated by radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.

Cationic Polymerization: Initiated by cationic initiators such as boron trifluoride etherate.

Major Products:

Aplicaciones Científicas De Investigación

2-(Vinyloxy)ethyl acrylate has a wide range of applications in scientific research and industry:

Mecanismo De Acción

The mechanism of action of 2-(Vinyloxy)ethyl acrylate involves its dual functionality:

Free Radical Polymerization: The acryloyl group undergoes radical polymerization, forming long polymer chains.

Cationic Polymerization: The vinyl ether group undergoes cationic polymerization, contributing to the formation of cross-linked networks.

Comparación Con Compuestos Similares

2-(2-Vinyloxyethoxy)ethyl methacrylate: Similar structure but with a methacryloyl group instead of an acryloyl group.

Vinylpyridines: Polar vinyl monomers that undergo similar polymerization reactions.

Methacrylates: Commonly used in polymer synthesis with similar reactivity.

Uniqueness: 2-(Vinyloxy)ethyl acrylate’s unique combination of acryloyl and vinyl ether groups allows it to participate in both free radical and cationic polymerization, providing versatility in its applications and making it a valuable compound in various fields .

Actividad Biológica

2-(Vinyloxy)ethyl acrylate, a compound with the CAS number 41440-38-4, is a vinyl ether that has garnered attention for its potential applications in polymer chemistry and biomedicine. This article delves into its biological activity, synthesis, and implications in various fields.

This compound can be synthesized through several methods, including enzyme-catalyzed reactions. A notable method involves using immobilized Candida antarctica lipase B as a catalyst, which allows for the synthesis of bifunctional vinyl ether esters under benign conditions. This approach is sustainable and minimizes the environmental impact associated with traditional synthesis methods .

Biological Activity

The biological activity of this compound has been explored in various contexts:

- Antimicrobial Properties : Research indicates that compounds derived from acrylates exhibit antimicrobial activities. The incorporation of this compound into polymer matrices can enhance their effectiveness against bacterial strains, making them suitable for medical applications such as wound dressings and coatings for medical devices.

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that while some derivatives may exhibit cytotoxicity at high concentrations, they can also be engineered to minimize toxicity while maintaining efficacy .

- Drug Delivery Systems : The compound's ability to form hydrogels makes it a candidate for drug delivery systems. Studies have shown that hydrogels incorporating vinyl ether monomers can improve drug release profiles and enhance mucoadhesion properties, which are crucial for oral drug delivery applications .

Case Studies

- Polymer-Assisted Extraction : A study demonstrated the use of poly(1-O-(vinyloxy) ethyl-2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside), which includes vinyloxy groups, in the extraction of palladium from supported catalysts using supercritical carbon dioxide. This illustrates the versatility of vinyloxy compounds in industrial applications .

- Sustainable Synthesis : A novel synthesis pathway for vinyl ether esters was developed that utilizes bio-based building blocks and enzyme catalysis. This method not only enhances the sustainability of the production process but also opens avenues for creating materials with specific biological activities tailored to biomedical applications .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

2-ethenoxyethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-7(8)10-6-5-9-4-2/h3-4H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTXFNJPFOORGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436210 | |

| Record name | 2-Propenoic acid, 2-(ethenyloxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41440-38-4 | |

| Record name | 2-Propenoic acid, 2-(ethenyloxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.